1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea
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Overview
Description
1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea is a complex organic compound with a unique structure that includes both hydroxyethyl and prop-1-en-2-ylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea typically involves the reaction of 2-hydroxyethylamine with an isocyanate derivative of 2-(3-prop-1-en-2-ylphenyl)propan-2-yl. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea exerts its effects involves interactions with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with various biological molecules, influencing their activity and function. The prop-1-en-2-ylphenyl group may interact with hydrophobic regions of proteins or other macromolecules, affecting their structure and behavior.
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(2-hydroxyethyl)urea: Lacks the prop-1-en-2-ylphenyl group, making it less hydrophobic.
3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea: Lacks the hydroxyethyl groups, reducing its ability to form hydrogen bonds.
Uniqueness
1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea is unique due to the combination of hydroxyethyl and prop-1-en-2-ylphenyl groups, which confer both hydrophilic and hydrophobic properties. This dual functionality makes it versatile for various applications in research and industry.
Properties
IUPAC Name |
1,1-bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-13(2)14-6-5-7-15(12-14)17(3,4)18-16(22)19(8-10-20)9-11-21/h5-7,12,20-21H,1,8-11H2,2-4H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGIRLVTVFPACX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)N(CCO)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370596 |
Source
|
Record name | ST50826161 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111256-33-8 |
Source
|
Record name | ST50826161 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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